Cas no 1556262-58-8 (3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole)

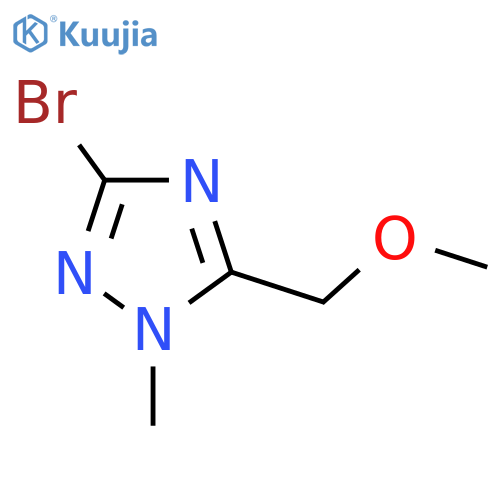

1556262-58-8 structure

商品名:3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole

3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole

- 1H-1,2,4-triazole, 3-bromo-5-(methoxymethyl)-1-methyl-

- Schembl20605213

-

- インチ: 1S/C5H8BrN3O/c1-9-4(3-10-2)7-5(6)8-9/h3H2,1-2H3

- InChIKey: SKFURCRNVBJMPX-UHFFFAOYSA-N

- ほほえんだ: BrC1=NN(C)C(COC)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 113

- トポロジー分子極性表面積: 39.9

- 疎水性パラメータ計算基準値(XlogP): 0.7

3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B155000-50mg |

3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |

1556262-58-8 | 50mg |

$ 190.00 | 2023-04-19 | ||

| TRC | B155000-250mg |

3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |

1556262-58-8 | 250mg |

$ 873.00 | 2023-04-19 | ||

| TRC | B155000-500mg |

3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |

1556262-58-8 | 500mg |

$ 1499.00 | 2023-04-19 | ||

| Enamine | EN300-1590887-2.5g |

3-bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |

1556262-58-8 | 2.5g |

$2464.0 | 2023-07-10 | ||

| Enamine | EN300-1590887-0.05g |

3-bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |

1556262-58-8 | 0.05g |

$1056.0 | 2023-07-10 | ||

| Enamine | EN300-1590887-0.5g |

3-bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |

1556262-58-8 | 0.5g |

$1207.0 | 2023-07-10 | ||

| Enamine | EN300-1590887-0.1g |

3-bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |

1556262-58-8 | 0.1g |

$1106.0 | 2023-07-10 | ||

| Enamine | EN300-1590887-250mg |

3-bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |

1556262-58-8 | 250mg |

$1090.0 | 2023-09-23 | ||

| Enamine | EN300-1590887-10000mg |

3-bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole |

1556262-58-8 | 10000mg |

$5099.0 | 2023-09-23 | ||

| abcr | AB589886-5g |

3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole; . |

1556262-58-8 | 5g |

€1362.20 | 2024-07-20 |

3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

4. Water

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

1556262-58-8 (3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1556262-58-8)3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole

清らかである:99%

はかる:1g

価格 ($):808